molecular formula C15H15NO2 B1580932 Ethyl diphenylcarbamate CAS No. 603-52-1

Ethyl diphenylcarbamate

Cat. No. B1580932
CAS RN: 603-52-1
M. Wt: 241.28 g/mol
InChI Key: HKTSLDUAGCAISP-UHFFFAOYSA-N
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Description

Ethyl diphenylcarbamate is an N-substituted ethyl carbamate . Its molecular formula is (C6H5)2NCO2C2H5 and it has a molecular weight of 241.29 . The elimination kinetics of this compound was investigated over the temperature range of 349.9-440.0°C and the pressure range of 31-106Torr . The reaction was found to be homogeneous, unimolecular, and obey a first-order rate law .


Molecular Structure Analysis

The molecular structure of this compound consists of two phenyl groups attached to a carbamate group, which is further connected to an ethyl group . The InChI string is 1S/C15H15NO2/c1-2-18-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3 .


Chemical Reactions Analysis

The elimination kinetics of this compound was investigated over the temperature range of 349.9-440.0°C and the pressure range of 31-106Torr . The reaction was found to be homogeneous, unimolecular, and obey a first-order rate law . The products of the reaction were ethylene, carbon monoxide, and the corresponding secondary amine .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 360.0±11.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.6±3.0 kJ/mol . The flash point is 171.5±19.3 °C . The index of refraction is 1.593 . The molar refractivity is 71.4±0.3 cm3 .

Scientific Research Applications

Kinetics and Mechanism of Decomposition

Luiggi et al. (2002) studied the elimination kinetics of ethyl diphenylcarbamate and found it to be a homogeneous, unimolecular reaction obeying a first-order rate law. The decomposition produced ethylene, carbon monoxide, and secondary amine, suggesting potential applications in studying reaction mechanisms and the effects of steric factors on reaction rates (Luiggi et al., 2002).

Environmental and Food Toxicology

Gowd et al. (2018) discussed the occurrence of ethyl carbamate (a related compound) in fermented foods and beverages, highlighting its classification as a Group 2A carcinogen. This research is essential for understanding the environmental and health impacts of such compounds in food products (Gowd et al., 2018).

Degradation in Polyurethanes

Orzeszko and Kolbrecki (1980) analyzed the degradation products of model compounds like ethylene diphenylcarbamate in polyurethanes. This research is significant for understanding the thermal degradation behavior of polyurethanes, which has applications in materials science and engineering (Orzeszko & Kolbrecki, 1980).

Chemical Synthesis and Organic Chemistry

Yasuhara et al. (2002) demonstrated the use of this compound derivatives in the synthesis of indoles and carbazoles via palladium(II)-catalyzed cyclization. This has implications in the field of organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules (Yasuhara et al., 2002).

Analytical Chemistry

Yang et al. (2013) reported a method for the quantitative detection of ethyl carbamate in alcoholic beverages using surface-enhanced Raman scattering. This technique is valuable for monitoring and ensuring the safety of alcoholic beverages, demonstrating the application of this compound in analytical chemistry (Yang et al., 2013).

Safety and Hazards

The health risks of Ethyl diphenylcarbamate have not been fully determined . Exposure may cause irritation of the skin, eyes, and respiratory system . It is recommended to wash hands after use and avoid eating, drinking, and smoking in work areas .

properties

IUPAC Name

ethyl N,N-diphenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-2-18-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTSLDUAGCAISP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80209054
Record name Ethyl diphenylcarbamate
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Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

603-52-1
Record name Ethyl N,N-diphenylcarbamate
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Record name Ethyl diphenylcarbamate
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Record name Diphenylurethane
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Record name Ethyl diphenylcarbamate
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Record name Ethyl diphenylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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